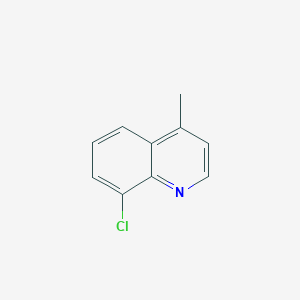
8-Chloro-4-methylquinoline
Overview
Description
8-Chloro-4-methylquinoline is a chemical compound with the empirical formula C10H8ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Chloro-4-methylquinoline, has been a subject of research. Various synthesis protocols have been reported, including classical reaction methodologies such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been used for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular weight of 8-Chloro-4-methylquinoline is 177.63 . The InChI (International Chemical Identifier) key, which provides electronic information about the molecule’s structure, is PGDPMZFATHZAIQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Physical And Chemical Properties Analysis
8-Chloro-4-methylquinoline is a solid substance . Its empirical formula is C10H8ClN, and it has a molecular weight of 177.63 .
Scientific Research Applications
Antimicrobial Potentials in Food Preservation:
- The antimicrobial activities of 4-methylquinoline analogues, including 8-Chloro-4-methylquinoline, have been studied for developing natural preservatives against foodborne bacteria. Compounds like 2-methyl-8-hydroxyquinoline showed potent activities against various foodborne bacteria, highlighting their potential as eco-friendly food supplemental agents and pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).
Applications in Corrosion Inhibition:
- Novel 8-hydroxyquinoline derivatives, including those based on the 8-Chloro-4-methylquinoline structure, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds showed significant inhibition performance, suggesting their utility in protecting metal surfaces (Rbaa et al., 2019).
Synthesis and Characterization for Chemical Research:
- Research on 8-Chloro-4-methylquinoline includes the synthesis and characterization of its analogues, exploring their structural and spectroscopic characteristics for potential application in various chemical and pharmaceutical fields (Murugavel et al., 2018).
Photolysis in Aqueous Systems:
- Studies have investigated the photodegradation of quinolinecarboxylic herbicides, closely related to 8-Chloro-4-methylquinoline, in aqueous solutions under different irradiation conditions. This research is crucial in understanding the environmental fate and breakdown of such compounds (Pinna & Pusino, 2012).
Antidepressant and Antifungal Evaluation:
- Compounds related to 8-Chloro-4-methylquinoline have been synthesized and evaluated for their antidepressant and antifungal activities. This includes studying their efficacy in various biological models, thereby contributing to the development of new therapeutic agents (Kumar et al., 2011).
Mechanism of Action
Safety and Hazards
8-Chloro-4-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Quinoline and its derivatives, including 8-Chloro-4-methylquinoline, have been the focus of many research studies due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
properties
IUPAC Name |
8-chloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPZRQVQAVVSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299793 | |
| Record name | 8-chloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-4-methylquinoline | |
CAS RN |
35817-47-1 | |
| Record name | NSC132875 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-chloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

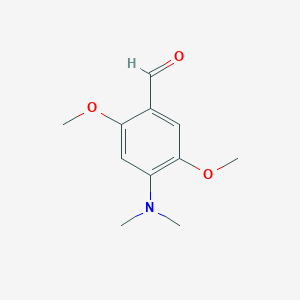
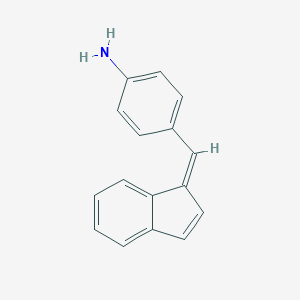

![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)

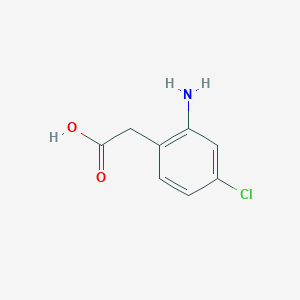
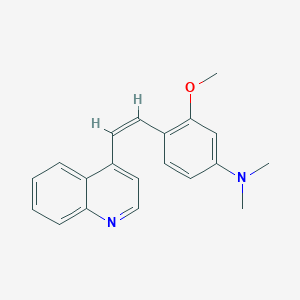

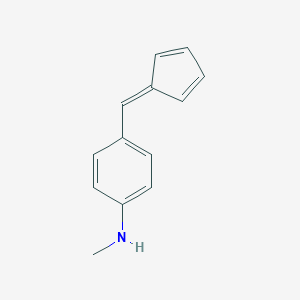
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
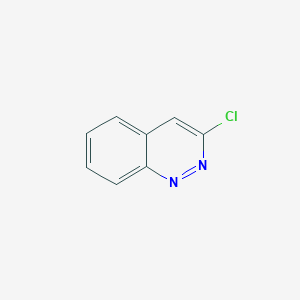
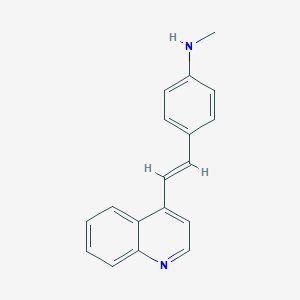
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
